鲍迈霉素 C1

描述

Molecular Structure Analysis

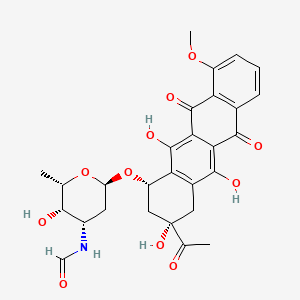

Baumycin C1 has a molecular formula of C28H29NO11 and a molecular weight of 555.53 . The InChI key is AQFSEUJDYAJBPS-RWNSZTQCSA-N . The structure of Baumycins, including Baumycin C1, was reported in a previous paper .Physical And Chemical Properties Analysis

Baumycin C1 appears as an orange-red crystal . It is soluble in chloroform, methanol, and water . The predicted boiling point is 845.8±65.0°C, and the melting point is between 154-157°C . The predicted density is 1.55±0.1 g/cm3 .科学研究应用

鲍迈霉素的生物合成和结构

鲍迈霉素,包括鲍迈霉素 C1,特别与具有临床重要性的抗癌次级代谢物的生物合成有关,例如道诺霉素和阿霉素。这些化合物是从灰链霉菌中衍生的糖基蒽环类抗生素。鲍迈霉素 C1 的特征是连接到道诺糖胺的不寻常缩醛部分。在从发酵液中酸性提取道诺霉素的过程中,该缩醛被水解。鲍迈霉素/道诺霉素生物合成基因簇 (dox) 包括 dnmZ 基因,该基因编码亚硝基合酶。该酶参与氨基糖的氧化裂解以产生亚硝基糖,这是鲍迈霉素 C1 形成的关键步骤。这些发现突出了鲍迈霉素生物合成中涉及的复杂过程及其结构独特性 (Al-Mestarihi 等,2013)。

与 DNA 的相互作用

鲍迈霉素,包括鲍迈霉素 C1,通过与 DNA 相互作用发挥作用,影响核酸合成。已显示它们与 DNA 结合,导致其结构发生改变。这种相互作用会导致多种 DNA 依赖性酶的抑制,例如 DNA 聚合酶 I、RNA 聚合酶和逆转录酶。这些效应导致它们对这些酶的有效抑制,这些酶对于 DNA 和 RNA 合成至关重要。鲍迈霉素 C1 和其他蒽环类抗生素与 DNA 结合并影响核酸合成的方式为它们的潜在治疗应用提供了见解,特别是在癌症治疗中 (Komiyama 等,1983)。

抗菌活性

鲍迈霉素 C1 与其他蒽环类抗生素一样,具有抗菌特性。这类化合物对多种细菌有效,包括耐甲氧西林金黄色葡萄球菌 (MRSA)。它们的杀菌机制可能是由于破坏细菌细胞膜和抑制关键细菌过程。鲍迈霉素 C1 作为抗菌剂的潜在用途,特别是对耐药细菌,突出了其在应对抗生素耐药性日益严峻的挑战中的重要性 (Bera 等,2008)。

作用机制

Target of Action

Baumycin C1 is an anthracycline antibiotic isolated from Streptomyces coeruleorubidus . It is an impurity of Daunorubicin and Doxorubicin Anthracyclines like baumycin c1 are known to intercalate into dna, disrupting its function and leading to cell death .

Mode of Action

Anthracyclines, the group baumycin c1 belongs to, are known to intercalate into dna, disrupting its function and leading to cell death . They can also inhibit topoisomerase II, an enzyme that aids in DNA replication, transcription, and repair .

Biochemical Pathways

Anthracyclines like baumycin c1 are known to disrupt dna replication and transcription, affecting multiple biochemical pathways .

Pharmacokinetics

It is soluble in chloroform, methanol, and water , which may influence its bioavailability and distribution in the body.

Result of Action

Baumycin C1 shows antitumor activity . By disrupting DNA function and inhibiting topoisomerase II, it can lead to cell death, particularly in cancer cells .

属性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFSEUJDYAJBPS-RWNSZTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baumycin C1 | |

CAS RN |

63084-42-4 | |

| Record name | N-Formyldaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)